An In-Depth Technical Guide to 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID
An In-Depth Technical Guide to 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, a compound of interest in medicinal chemistry and synthetic organic chemistry. This document delineates the chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and analytical characterization of this molecule. Furthermore, it explores the potential therapeutic applications based on the biological activities observed in structurally related cyclohexanecarboxylic acid derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel chemical entities for drug discovery and development.
Introduction and Chemical Identity
1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid is a bifunctional organic molecule characterized by a cyclohexane ring scaffold substituted with a 4-chlorophenyl group, a carboxylic acid moiety, and a ketone functional group. The strategic placement of these functionalities imparts a unique chemical reactivity and potential for biological activity. The presence of the aryl group and the carboxylic acid function makes it a member of the 4-arylcyclohexanecarboxylic acid class of compounds, which have garnered attention for their therapeutic potential.[1][2]
The formal nomenclature for this compound according to IUPAC is 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid.[3] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | [3] |
| CAS Number | 854446-73-4 | [3] |
| Molecular Formula | C₁₃H₁₃ClO₃ | [3] |
| Molecular Weight | 252.69 g/mol | [1] |
| Canonical SMILES | O=C1CCC(C(=O)O)(C2=CC=C(Cl)C=C2)CC1 | [3] |
| InChI Key | FKYDNMYCXJKDIR-UHFFFAOYSA-N | [3] |
Proposed Synthesis Protocol
Rationale for Synthetic Strategy
The Michael addition is a highly efficient method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In this proposed synthesis, the carbanion generated from 4-chlorophenylacetonitrile acts as the Michael donor. The electron-withdrawing nature of the nitrile group enhances the acidity of the α-proton, facilitating its removal by a base to form a stabilized carbanion.[6] This nucleophile then attacks the β-carbon of cyclohex-2-en-1-one, the Michael acceptor.
The subsequent hydrolysis of the nitrile group is a standard transformation to yield a carboxylic acid.[7][8] Acid-catalyzed hydrolysis is proposed to proceed via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and eventual liberation of the carboxylic acid and an ammonium salt.[3]
Detailed Experimental Workflow
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 3-(1-(4-chlorophenyl)-1-cyano)cyclohexan-1-one (Michael Addition)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylacetonitrile (1.0 equivalent) and cyclohex-2-en-1-one (1.1 equivalents) in absolute ethanol.
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Catalyst Addition: To this solution, add a catalytic amount of freshly prepared sodium ethoxide (0.2 equivalents) in ethanol. The causality for using a base is to deprotonate the 4-chlorophenylacetonitrile, generating the nucleophilic carbanion necessary for the conjugate addition.[5]
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
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Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate cyanoketone.
Step 2: Synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (Nitrile Hydrolysis)
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Reaction Setup: Place the purified 3-(1-(4-chlorophenyl)-1-cyano)cyclohexan-1-one from Step 1 in a round-bottom flask.
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Hydrolysis: Add an excess of concentrated hydrochloric acid.
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Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by TLC. The rationale for using strong acid and heat is to facilitate the complete conversion of the stable nitrile group to the carboxylic acid.[8]
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration and washed with cold water.
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Purification: The crude 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.0-7.5 ppm. The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ketone (around δ 200-210 ppm), the carbonyl carbon of the carboxylic acid (around δ 170-180 ppm), the aromatic carbons (δ 120-145 ppm), and the aliphatic carbons of the cyclohexane ring (δ 20-50 ppm).[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[10] A sharp, strong absorption band around 1710 cm⁻¹ will correspond to the C=O stretching of the ketone, and another strong absorption around 1700 cm⁻¹ will be due to the C=O stretching of the carboxylic acid.[4]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-7.5), Aliphatic protons (δ 1.5-3.0, multiplets), Carboxylic acid proton (δ > 10, broad singlet) |
| ¹³C NMR | Ketone C=O (δ ~200-210), Carboxylic acid C=O (δ ~170-180), Aromatic carbons (δ 120-145), Aliphatic carbons (δ 20-50) |
| IR Spectroscopy | O-H stretch (2500-3300 cm⁻¹, broad), C=O stretch (ketone, ~1710 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₃H₁₃ClO₃ (m/z = 252.06) |
Potential Therapeutic Applications
Derivatives of 4-arylcyclohexanecarboxylic acid have shown a wide range of biological activities, suggesting that 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid could be a valuable scaffold for drug discovery.
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